molecular formula C11H23NO2 B3197429 Ethyl 2-(aminomethyl)-2-propylpentanoate CAS No. 100535-65-7

Ethyl 2-(aminomethyl)-2-propylpentanoate

Cat. No. B3197429
CAS RN: 100535-65-7
M. Wt: 201.31 g/mol
InChI Key: NSBPVTDPLKWUFO-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-2-propylpentanoate is a chemical compound that contains an aminomethyl group . In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .


Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-(aminomethyl)-2-propylpentanoate often involves the reaction of primary alkyl bromides with a large excess of ammonia, yielding the corresponding 1º-amine . This is presumably by an SN2 mechanism. The hydrogen bromide produced in the reaction combines with some of the excess ammonia, giving ammonium bromide as a by-product .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(aminomethyl)-2-propylpentanoate is characterized by the presence of an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in Ethyl 2-(aminomethyl)-2-propylpentanoate, are known to be good nucleophiles . They can undergo reactions with carbonyl compounds like aldehydes or ketones, forming imines (with primary amines) or enamines (with secondary amines) along with water as a byproduct . These reactions are crucial in organic synthesis for building carbon-nitrogen bonds and creating various functional groups .

Safety and Hazards

While specific safety and hazard information for Ethyl 2-(aminomethyl)-2-propylpentanoate is not available, it’s generally recommended to use personal protective equipment and avoid breathing vapors, mist, or gas when handling similar chemical compounds .

Relevant Papers One relevant paper is “Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives” which discusses the synthesis and antiviral properties of compounds similar to Ethyl 2-(aminomethyl)-2-propylpentanoate . Another paper, “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds”, discusses the use of pyrrolidine, a five-membered ring similar to the one in Ethyl 2-(aminomethyl)-2-propylpentanoate, in drug discovery .

properties

IUPAC Name

ethyl 2-(aminomethyl)-2-propylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-4-7-11(9-12,8-5-2)10(13)14-6-3/h4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBPVTDPLKWUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CN)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(aminomethyl)-2-propylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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